Ro-3306

Vue d'ensemble

Description

Ro 3306 est un inhibiteur sélectif, ATP-compétitif et perméable aux cellules de la kinase dépendante des cyclines 1 (CDK1). La CDK1 est une protéine régulatrice cruciale qui contrôle la transition de phase G2/M du cycle cellulaire. Ro 3306 a montré une activité antitumorale puissante dans plusieurs modèles précliniques, ce qui en fait un composé précieux dans la recherche sur le cancer .

Méthodes De Préparation

Ro 3306 peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

Ro 3306 subit diverses réactions chimiques, notamment :

Oxydation : Ro 3306 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour produire des formes réduites avec des propriétés chimiques différentes.

Substitution : Ro 3306 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants, des réducteurs et divers catalyseurs. .

Applications de recherche scientifique

Ro 3306 a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Ro 3306 a montré une activité antitumorale significative dans les cellules cancéreuses ovariennes et les modèles de souris transgéniques.

Études du cycle cellulaire : Ro 3306 est utilisé pour synchroniser les cellules à la frontière de la phase G2/M, permettant aux chercheurs d'étudier la progression du cycle cellulaire et la mitose.

Virologie : Ro 3306 a démontré une activité antivirale potentielle contre la grippe en affectant l'épissage de l'ARNm viral.

Recherche biochimique : Le composé est utilisé pour étudier le rôle de la CDK1 dans divers processus cellulaires, notamment la réparation de l'ADN et la régulation du cycle cellulaire.

Mécanisme d'action

Ro 3306 exerce ses effets en inhibant sélectivement la CDK1. La CDK1 forme un complexe bipartite avec la cycline B, qui phosphoryle divers substrats impliqués dans la rupture de l'enveloppe nucléaire, la condensation des chromosomes, l'assemblage du fuseau mitotique et l'activation du point de contrôle de l'assemblage du fuseau. En inhibant la CDK1, Ro 3306 arrête efficacement les cellules à la phase G2/M, conduisant à l'arrêt du cycle cellulaire et à l'apoptose .

Applications De Recherche Scientifique

Cancer Research

RO-3306 has been extensively studied for its anti-tumor effects across various cancer types. It induces G2/M phase arrest, leading to apoptosis in cancer cells.

Case Studies

Virology

Recent studies have explored the antiviral potential of this compound, particularly against influenza viruses.

Mechanism of Antiviral Activity

This compound has been shown to inhibit viral replication by targeting host cell CDK1, which is exploited by viruses for their replication processes.

- Direct Binding : this compound binds to the viral PB2 protein, inhibiting viral RNA replication .

- Gene Expression Modulation : Transcriptome analysis revealed that this compound treatment downregulated MAPK-regulated genes, contributing to its antiviral effects.

Case Studies

| Study | Virus Type | Findings |

|---|---|---|

| Influenza A | Demonstrated significant reduction in viral load both in vitro and in vivo following this compound treatment. |

Cell Biology Applications

This compound is also utilized as a tool compound in cell biology for synchronizing cell cycles and studying mitotic processes.

Synchronization Protocols

The use of this compound allows researchers to obtain synchronized cell populations for various assays.

- Mitotic Shake-Off Protocol : A study demonstrated that using this compound for mitotic shake-off produced purer fractions of mitotic cells compared to traditional methods using nocodazole .

Case Studies

Mécanisme D'action

Ro 3306 exerts its effects by selectively inhibiting CDK1. CDK1 forms a bipartite complex with cyclin B, which phosphorylates various substrates involved in nuclear envelope breakdown, chromosome condensation, mitotic spindle assembly, and activation of the spindle assembly checkpoint. By inhibiting CDK1, Ro 3306 effectively arrests cells at the G2/M phase, leading to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Ro 3306 est unique par sa forte sélectivité pour la CDK1 par rapport aux autres kinases dépendantes des cyclines. Des composés similaires comprennent :

Purvalanol A : Un autre inhibiteur de la CDK avec une spécificité plus large, affectant plusieurs CDK.

Roscovitine : Un inhibiteur de la CDK qui cible la CDK1, la CDK2 et la CDK5.

Flavopiridol : Un inhibiteur pan-CDK avec une activité contre la CDK1, la CDK2, la CDK4 et la CDK9. Ro 3306 se distingue par sa sélectivité plus élevée pour la CDK1, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de la CDK1 et les applications thérapeutiques .

Activité Biologique

Ro-3306 is a selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in regulating the cell cycle, particularly during the G2/M phase transition. This compound has garnered attention for its diverse biological activities, including anti-tumorigenic effects, apoptosis induction, and potential antiviral properties. This article summarizes key findings from various studies regarding the biological activity of this compound, supported by data tables and case studies.

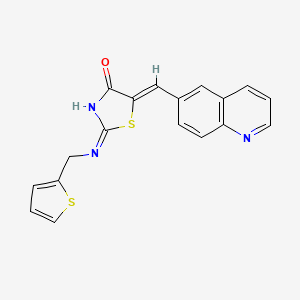

- Chemical Name : 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone

- Purity : ≥98%

- K_i Values :

- CDK1: 35-240 nM

- CDK2: 0.89-1.32 μM

- CDK3: 0.03 μM

- CDK4: >2 μM

This compound exerts its effects primarily by inhibiting CDK1, leading to cell cycle arrest and apoptosis. The inhibition of CDK1 results in:

- G2/M phase arrest

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1)

- Upregulation of pro-apoptotic proteins (e.g., Bax)

- Enhanced p53 signaling pathways

Anti-Tumorigenic Effects

Several studies have demonstrated the anti-tumorigenic effects of this compound across different cancer types:

Case Study: Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cell lines OVCAR5 and SKOV3. The results indicated:

- Colony Formation : A dose-dependent reduction in colony formation was observed, with a decrease of 66.12% in OVCAR5 and 52.5% in SKOV3 at 25 µM concentration.

| Cell Line | Control Colony Formation | Colony Formation (25 µM this compound) | Reduction (%) |

|---|---|---|---|

| OVCAR5 | 100% | 33.88% | 66.12 |

| SKOV3 | 100% | 47.5% | 52.5 |

- Cell Cycle Analysis : Treatment with this compound shifted cells from G1 to G2 phase:

| Cell Line | G1 Phase (%) Control | G1 Phase (%) (25 µM this compound) | G2 Phase Increase (%) |

|---|---|---|---|

| OVCAR5 | 55.54 | 22.04 | +35.75 |

| SKOV3 | 57.94 | 29.20 | +34.55 |

- Apoptosis Induction : Increased activity of cleaved caspases was noted, indicating apoptosis through both extrinsic and intrinsic pathways.

Additional Findings

This compound has also shown efficacy in other cancers:

- Breast Cancer : Inhibition of CDK1 resulted in reduced proliferation and enhanced apoptosis.

- Lung Cancer : Similar mechanisms were observed, demonstrating the broad applicability of this compound as an anti-cancer agent.

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent against influenza virus:

- Mechanism : this compound inhibits viral replication by directly binding to viral PB2 protein and affecting host CDK1's role in viral mRNA splicing.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

| Activity Type | Description |

|---|---|

| CDK Inhibition | Selectively inhibits CDK1, leading to cell cycle arrest and apoptosis |

| Anti-Tumorigenic | Reduces proliferation and induces apoptosis in various cancer cell lines |

| Antiviral | Exhibits anti-influenza activity by inhibiting viral replication |

| Cell Cycle Impact | Induces G2/M phase arrest and alters cell cycle distribution |

Propriétés

IUPAC Name |

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLMRFUGOINFDQ-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of Ro-3306?

A1: this compound specifically targets CDK1, a serine/threonine kinase crucial for cell cycle progression, particularly the G2/M transition. [, , , , , ]

Q2: How does this compound interact with CDK1?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK1 and preventing its kinase activity. [, , , , ]

Q3: What are the downstream effects of CDK1 inhibition by this compound?

A3: this compound-mediated CDK1 inhibition leads to:

- Cell cycle arrest: Primarily at the G2/M phase boundary, preventing cells from entering mitosis. [, , , ]

- Apoptosis induction: Particularly in cancer cells, often in conjunction with prolonged mitotic arrest. [, , , , ]

- Modulation of DNA damage response: By impacting the activity and localization of DNA repair proteins like MDC1. [, ]

- Influence on cell signaling pathways: Including the TGF-β pathway, PI3K/Akt pathway, and HIF1α stabilization. [, , , ]

Q4: Does this compound affect the expression of CDK1 itself?

A4: While this compound primarily inhibits CDK1 activity, some studies show it can indirectly reduce CDK1 protein levels in certain contexts, possibly through feedback mechanisms. [, , ]

Q5: What are the in vitro effects of this compound on cancer cells?

A5: this compound exhibits anti-tumorigenic effects in various cancer cell lines, including:

- Reduced cell viability and proliferation: Inhibiting colony formation and inducing apoptosis. [, , , , , ]

- Cell cycle arrest at G2/M: Leading to mitotic catastrophe and cell death in some cases. [, , , , ]

- Sensitization to other therapies: Enhancing the efficacy of chemotherapeutic agents like vinca alkaloids and PARP inhibitors. [, ]

Q6: What are the in vivo effects of this compound in preclinical models?

A6: Studies using xenograft mouse models demonstrate:

- Suppression of tumor growth: In various cancer types, including ovarian, colorectal, and lung cancer. [, , , ]

- Synergistic effects with other drugs: Enhancing the efficacy of chemotherapeutic agents like cisplatin and PARP inhibitors. [, ]

Q7: Are there any observed side effects of this compound in preclinical studies?

A7: While generally well-tolerated, some studies report potential side effects like weight loss in mice at high doses. Further research is needed to fully understand the safety profile. []

Q8: What are the potential therapeutic applications of this compound?

A8: Given its anti-tumorigenic effects, this compound holds promise as a potential therapeutic agent for various cancers, either as a monotherapy or in combination with other drugs. [, , , , ]

Q9: What are the limitations of using this compound?

A9: Despite its potential, limitations include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.